molecular formula C5H8N4 B091177 2,4-Diamino-5-methylpyrimidine CAS No. 18588-37-9

2,4-Diamino-5-methylpyrimidine

Cat. No. B091177
CAS RN: 18588-37-9
M. Wt: 124.14 g/mol
InChI Key: RXYIYUOOCZCTQP-UHFFFAOYSA-N
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Description

2,4-Diamino-5-methylpyrimidine is a compound with the molecular formula C5H8N4. It has a molecular weight of 124.14400 and a density of 1.283g/cm3 . It is also known by other names such as 5-methylpyrimidine-2,4-diamine .


Synthesis Analysis

The synthesis of 2,4-Diamino-5-methylpyrimidine involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The core structure of 2,4-Diamino-5-methylpyrimidine is a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

2,4-Diamino-5-methylpyrimidine can undergo various chemical reactions. For instance, it can participate in the synthesis of numerous pyrimidine analogs via the regioselective reaction of carbonyl compounds with amidines .


Physical And Chemical Properties Analysis

2,4-Diamino-5-methylpyrimidine has a boiling point of 385.3ºC at 760mmHg. The exact melting point is not available. The flash point is 215.1ºC .

Scientific Research Applications

  • Pharmacological Applications :

    • As an antifolate in enzymatic and cellular systems, certain diaminopyrimidines, including 2,4-Diamino-5-methylpyrimidine, showed inhibition of mammalian cell growth and dihydrofolate reductase, indicating potential as antifolates (Kavai et al., 1975).
    • Analogs of 2,4-Diamino-5-methylpyrimidine exhibited antiviral activities, particularly against retroviruses in cell culture, suggesting their potential use in treating viral infections (Hocková et al., 2003).
    • Novel derivatives of 2,4-Diamino-5-methylpyrimidine showed promise as anticancer agents, with certain compounds demonstrating significant antiproliferative activity in various cancer cell lines (Li et al., 2021).
  • Biological Effects :

    • Certain 2,4-diaminopyrimidine antagonists, structurally similar to 2,4-Diamino-5-methylpyrimidine, produced hematological effects resembling folic acid deficiency in animals, suggesting their impact on folic acid metabolism (Hamilton et al., 1954).
    • These compounds also had an adverse impact on pregnancy and fetal development in rats, underlining their potential teratogenic effects (Thiersch, 1954).
  • Chemical Analysis and Synthesis :

    • A gas-liquid chromatographic method was developed for measuring a compound closely related to 2,4-Diamino-5-methylpyrimidine in human plasma, highlighting the importance of analytical techniques in monitoring these compounds (Cridland & Weatherley, 1977).
    • Studies on the synthesis of oxazolo[4,5-d]pyrimidine nucleoside derivatives, which include 2,4-Diamino-6-methylpyrimidine, contributed to the understanding of the synthesis pathways of compounds with potential antitumor activity (Ito et al., 1975).

Safety And Hazards

When handling 2,4-Diamino-5-methylpyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation .

Future Directions

There is ongoing research into the potential applications of 2,4-Diamino-5-methylpyrimidine and its derivatives. For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core have been designed and synthesized for potential use in anti-tuberculosis drugs .

properties

IUPAC Name

5-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYIYUOOCZCTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171804
Record name 2,4-Diamino-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-methylpyrimidine

CAS RN

18588-37-9
Record name 2,4-Diamino-5-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vial with 5-(2-chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one (138.3 mg, 0.5 mmol) and 3-(methylsulfonyl)benzenamine hydrochloride (207.7 mg, 1.0 mmol), i-PrOH (10 mL) was added, followed by TFA (116 μL, 1.5 mmol). The vial was tightly closed, and the reaction mixture was stirred at 85-90° C. for 40 h. The solvent was removed in vacuo, and the crude product was purified by RP-HPLC. N4-(benzo[d]oxazol-2(3H)-on-5-yl)-N2-(3-methylsulfonyl)phenyl)-5-methylpyrimidine-2,4-diamine was obtained as a mono-trifluoroacetate salt: an off-white solid, 129 mg (49% yield); 1H NMR (300 MHz, DMSO) δ 11.60 (s, 1H), 9.43 (s, 1H), 8.43 (s, 1H), 8.20 (s, 1H), 8.11 (br d, J=7.5, 1H), 7.96 (d, J=0.8, 1H), 7.49-7.33 (m, 4H), 7.27 (d, J=8.5, 1H), 3.13 (s, 3H), 2.16 (s, 3H); LCMS (M+) m/z 412.47.
Quantity
138.3 mg
Type
reactant
Reaction Step One
Quantity
207.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
116 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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